An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth technical overview of the solubility and stability of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine, a substituted pyrimidine with potential applications in medicinal chemistry. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1] The morpholine moiety is also a common feature in many bioactive molecules, often improving physicochemical properties and target engagement.[2]
This document will delve into the theoretical and practical aspects of determining the aqueous and organic solubility of the title compound, as well as its stability under various stress conditions. The methodologies presented herein are designed to be robust and self-validating, providing a clear path for generating reliable and reproducible data.
Physicochemical Properties: A Predictive Overview
While specific experimental data for 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is not extensively available in public literature, we can infer its likely physicochemical characteristics based on its constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Appearance | Likely a solid at room temperature | Similar morpholino-pyrimidine derivatives are often crystalline solids.[3] |
| Molecular Weight | 242.69 g/mol | Calculated from the chemical formula: C9H11ClN4O |
| Polarity | Moderately polar | The presence of the morpholine oxygen, pyrimidine nitrogens, and the primary amine contribute to its polarity. The chloro-substituent adds some lipophilicity. |
| pKa | Likely to have a basic pKa | The pyrimidine ring nitrogens and the exocyclic amino group are expected to be the primary sites of protonation. |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (amino group) and acceptor (morpholine oxygen, pyrimidine nitrogens).[2] | This will significantly influence its solubility in protic solvents. |
Solubility Profile: Theory and Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4] For 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine, its amphiphilic nature suggests it will exhibit solubility in a range of solvents.
Aqueous Solubility
The aqueous solubility is expected to be pH-dependent due to the presence of basic nitrogen atoms. At lower pH values, protonation of the amine and pyrimidine nitrogens will lead to the formation of more soluble salt forms. Conversely, at higher pH, the compound will exist predominantly in its less soluble free base form.
Organic Solubility
The compound is anticipated to have moderate to good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), owing to its hydrogen bonding capabilities and overall polarity. Solubility in less polar solvents like ethyl acetate or dichloromethane may be more limited.
Experimental Workflow for Solubility Determination
The following workflow outlines a robust method for determining the equilibrium solubility of the target compound.
Caption: Equilibrium solubility determination workflow.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[5]
1. Preparation:
-
Add an excess amount of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine to a series of vials containing different solvents (e.g., water, pH-buffered solutions, methanol, ethanol, DMSO). The presence of undissolved solid should be visually confirmed.
2. Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[5]
3. Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. The first few drops should be discarded to prevent drug loss due to filter adsorption.[6]
4. Quantification:
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.
Stability Profile and Forced Degradation Studies
Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule.[7][8]
Predicted Stability
The 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine molecule has several functional groups that could be susceptible to degradation:
-
Hydrolysis: The chloro-substituent on the pyrimidine ring may be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.
-
Oxidation: The electron-rich pyrimidine ring and the amino group could be susceptible to oxidation.
-
Photodegradation: Aromatic and heterocyclic systems can be prone to degradation upon exposure to UV or visible light.
Experimental Workflow for Forced Degradation
A systematic approach to forced degradation is necessary to identify potential degradants and develop a stability-indicating analytical method.[9][10]
Caption: Forced degradation study workflow.
Protocol 2: Forced Degradation Study
1. Stock Solution Preparation:
-
Prepare a stock solution of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
4. Development of a Stability-Indicating Method:
-
The HPLC method should be capable of separating the parent compound from all major degradation products.[11]
-
Method development may involve optimizing the mobile phase composition, column type, and gradient.
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
5. Characterization of Degradants:
-
For significant degradation products, structural elucidation can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight and fragmentation data.[8]
Conclusion
While specific published data on the solubility and stability of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is limited, this guide provides a comprehensive framework for its characterization. Based on its chemical structure, it is predicted to be a moderately polar compound with pH-dependent aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The detailed experimental protocols provided herein offer a robust and scientifically sound approach for researchers to determine these critical parameters, thereby enabling informed decisions in the drug development process. Adherence to these self-validating methodologies will ensure the generation of high-quality, reliable data essential for advancing promising compounds like 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine through the development pipeline.
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